molecular formula C19H30N5O7P B12094732 ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate

((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate

Katalognummer: B12094732
Molekulargewicht: 471.4 g/mol
InChI-Schlüssel: DLUBQZPPUSLOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of purine and is often associated with antiviral properties. It is structurally characterized by the presence of a pivalamido group, a purine base, and a phosphoryl group, making it a unique molecule with diverse chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate involves multiple steps, starting from the purine base. The key steps include:

    Formation of the Purine Derivative: The initial step involves the modification of the purine base to introduce the pivalamido group. This is typically achieved through an amide coupling reaction using pivaloyl chloride and an appropriate amine.

    Attachment of the Ethoxy Methyl Group: The next step involves the introduction of the ethoxy methyl group through an etherification reaction. This step requires the use of ethyl iodide and a strong base such as sodium hydride.

    Phosphorylation: The final step is the phosphorylation of the intermediate compound to introduce the phosphoryl group. This is achieved using phosphoryl chloride under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the use of high-purity reagents, precise control of reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy methyl group, where nucleophiles such as thiols or amines replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varied functional groups, enhancing the compound’s versatility in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antiviral properties, particularly against DNA viruses.

    Medicine: Investigated for its therapeutic potential in treating viral infections and as a prodrug in antiviral therapies.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds.

Wirkmechanismus

The mechanism of action of ((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing viral replication. The compound targets specific molecular pathways involved in viral DNA synthesis, thereby exerting its antiviral effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adefovir Dipivoxil: A prodrug of adefovir, used in the treatment of hepatitis B.

    Tenofovir Disoproxil: Another antiviral prodrug used in the treatment of HIV and hepatitis B.

    Cidofovir: An antiviral medication used primarily for cytomegalovirus (CMV) infections.

Uniqueness

((Hydroxy((2-(6-pivalamido-9H-purin-9-YL)ethoxy)methyl)phosphoryl)oxy)methyl pivalate is unique due to its specific structural features, such as the pivalamido group and the phosphoryl group, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antiviral applications make it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C19H30N5O7P

Molekulargewicht

471.4 g/mol

IUPAC-Name

2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid

InChI

InChI=1S/C19H30N5O7P/c1-18(2,3)16(25)23-14-13-15(21-9-20-14)24(10-22-13)7-8-29-12-32(27,28)31-11-30-17(26)19(4,5)6/h9-10H,7-8,11-12H2,1-6H3,(H,27,28)(H,20,21,23,25)

InChI-Schlüssel

DLUBQZPPUSLOQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)OCOC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.